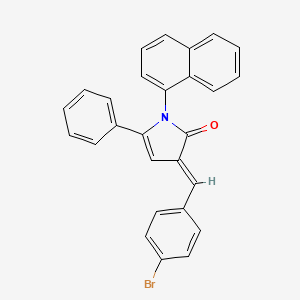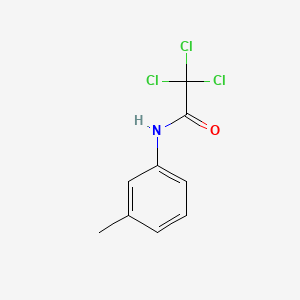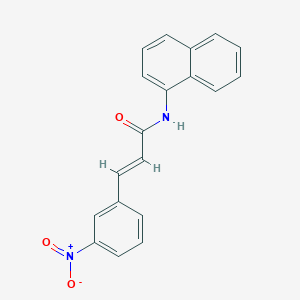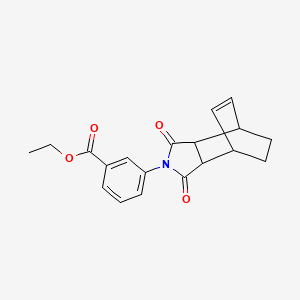![molecular formula C17H12ClN5O6 B11691655 N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11691655.png)
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes chlorophenoxy, nitrophenyl, and nitroimidazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the phenyl ring.
Chlorination: Substitution of hydrogen atoms with chlorine in the phenyl ring.
Imidazole Formation: Cyclization reactions to form the imidazole ring.
Acetamide Formation: Coupling reactions to attach the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under high pressure.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while oxidation may produce carboxylic acids or ketones.
Applications De Recherche Scientifique
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its nitroimidazole group is known to interact with DNA, causing damage and inhibiting replication in microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Ethyl-2-methylsuccinic acid
Uniqueness
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H12ClN5O6 |
|---|---|
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C17H12ClN5O6/c18-11-2-1-3-14(4-11)29-15-6-12(5-13(7-15)22(25)26)20-17(24)9-21-8-16(19-10-21)23(27)28/h1-8,10H,9H2,(H,20,24) |
Clé InChI |
CMXYQGROMRIMGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CN3C=C(N=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691578.png)




![(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691589.png)
![Ethyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B11691599.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11691613.png)
![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11691617.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11691629.png)
![N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide](/img/structure/B11691635.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B11691636.png)
